molecular formula C17H19ClN2O B1439641 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride CAS No. 1185300-43-9

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride

Cat. No. B1439641
M. Wt: 302.8 g/mol
InChI Key: JALRTSKFCCEZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride, commonly referred to as 2-EAP, is an indol-3-yl derivative of phenol. It is a synthetic compound with a wide range of applications in the fields of chemistry, biology, and medicine. In particular, 2-EAP is used as a reagent in organic synthesis and as a tool in scientific research.

Scientific Research Applications

Pharmacological Properties of Phenolic Compounds

Phenolic compounds, including chlorogenic acid (CGA) and others, have been recognized for their diverse pharmacological effects. These compounds exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and central nervous system (CNS) stimulation. CGA, for instance, modulates lipid metabolism and glucose in metabolic disorders, suggesting potential applications in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. The protective effects of CGA on the liver and its hypocholesterolemic influence highlight the broad therapeutic roles of phenolic acids (Naveed et al., 2018).

Environmental Behavior and Transformation of Phenolic Compounds

The environmental occurrence, fate, and transformation of phenolic compounds, including parabens and phenoxy acids, have been extensively reviewed. These studies emphasize the persistence of phenolic compounds in aquatic environments and their transformations through processes such as biodegradation and photodegradation. For instance, phenoxy acids, which share a phenolic structure, are highly mobile in water and can undergo degradation by microbial decomposition and photodegradation, suggesting research interests in environmental sciences and toxicology (Muszyński et al., 2019).

Antioxidant and Antimicrobial Applications

The antioxidant and antimicrobial properties of phenolic compounds, including synthetic phenolic antioxidants (SPAs), have been reviewed, highlighting their significance in industrial and commercial products. These compounds are utilized to retard oxidative reactions and extend product shelf life, with implications for food science, cosmeceutics, and pharmaceuticals. Research into the environmental occurrence, human exposure, and toxicity of SPAs underscores the need for studies on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

properties

IUPAC Name

2-[[2-(1H-indol-3-yl)ethylamino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c20-17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16;/h1-8,12,18-20H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALRTSKFCCEZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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